molecular formula C6H3Cl2N3 B13926799 2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13926799
M. Wt: 188.01 g/mol
InChI Key: JPQOTAVKPJTVFG-UHFFFAOYSA-N
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Description

2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile and high-value chemical building block in medicinal chemistry and drug discovery research. This dichlorinated heterocyclic compound features a pyrrolo[2,3-d]pyrimidine core, which is a well-established 7-deazapurine isostere and a privileged scaffold in the design of biologically active molecules . The presence of two reactive chlorine atoms at the 2 and 6 positions of the core structure allows for sequential and selective functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated a wide spectrum of pharmacological activities in scientific research. Notably, this core structure is found in compounds investigated as potent kinase inhibitors, with studies showing that specific derivatives act as competitive inhibitors of p21-activated kinase 4 (PAK4) , a target associated with various cancers . Furthermore, the scaffold has been extensively explored in the development of tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) with EGFR mutations . Beyond oncology, research indicates that pyrrolo[2,3-d]pyrimidine derivatives possess significant antimicrobial properties, encompassing antibacterial, antifungal, and antiviral effects . The specific substitution pattern of the 2,6-dichloro derivative makes it a particularly valuable precursor for synthesizing molecules targeted at these and other therapeutic areas. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQOTAVKPJTVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 2,6 Dichloro 7h Pyrrolo 2,3 D Pyrimidine

Nucleophilic Substitution Reactions at the Electrophilic Centers (C2 and C4)

The chlorine atoms at the C2 and C4 positions of the pyrrolo[2,3-d]pyrimidine core are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates these substitutions. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. This preferential reactivity is attributed to the electronic distribution within the heterocyclic system, where the C4 carbon bears a greater partial positive charge. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of substituents on the pyrimidine ring. wuxiapptec.com

Amination is a crucial transformation for this scaffold, as the introduction of amine functionalities is a key step in the synthesis of many kinase inhibitors.

The efficiency of amination reactions can be significantly influenced by the reaction conditions. In acid-catalyzed aminations of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the concentration of the acid is a critical parameter. While an increase in acid concentration can enhance the initial reaction rate, it may also promote undesired side reactions like solvolysis, where the solvent acts as a nucleophile. nih.govacs.org A compromise, such as using 0.1 equivalents of hydrochloric acid, has been found to be effective in promoting the reaction without significant side-product formation. nih.govacs.org

For more challenging aminations, particularly with less nucleophilic amines, palladium-catalyzed Buchwald-Hartwig reactions are highly effective. These reactions often employ a palladium precursor and a specialized phosphine (B1218219) ligand. However, challenges with this method include potential issues with regioselectivity when multiple halogens are present and the need to minimize palladium contamination in the final product. preprints.org For certain substrates, such as the amination of 5-trimethylsilyl-2,4-dichloropyrimidine, dialkylamines can produce 2-aminopyrimidines under non-catalyzed SNAr conditions, while aryl- and heteroarylamines require a palladium catalyst for high efficiency. nih.gov

Reaction TypeKey Optimization ParametersTypical Catalysts/ReagentsNotes
Acid-Catalyzed AminationAcid concentration, solvent, temperatureHCl, H₂SO₄, Acetic AcidHigher acid levels can increase solvolysis. nih.govacs.org
Palladium-Catalyzed AminationLigand choice, base, solventPd(OAc)₂, Pd₂(dba)₃ with phosphine ligandsEffective for less nucleophilic amines. preprints.orgnih.gov
Non-Catalyzed SNArNucleophilicity of amine, temperatureAmine, Base (e.g., K₂CO₃)Feasible for highly nucleophilic amines. nih.gov

Performing reactions in water is advantageous for safety, cost, and environmental reasons. Studies on the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline (B41778) derivatives have shown that water can be a superior solvent compared to several organic solvents like alcohols and DMF, leading to higher reaction rates. nih.govacs.org

The substrate scope in aqueous media is broad, with successful reactions observed for a range of meta- and para-substituted anilines. However, the reaction is sensitive to steric and electronic effects. Anilines with ortho-substituents, especially those with a pKa below 1, are generally unsuitable nucleophiles under these acidic conditions. nih.govacs.org Highly lipophilic compounds may also react slowly in water and are more efficiently aminated in solvents like 2-propanol. nih.gov While anilines react well under acidic catalysis, aliphatic and benzylic amines, which are more basic, perform poorly as they are readily protonated. These amines, however, can undergo amination effectively in water without the need for an acid catalyst. nih.govpreprints.org

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon and heteroatom substituents onto the pyrrolo[2,3-d]pyrimidine core. The Suzuki-Miyaura coupling, in particular, has been extensively used for this purpose.

In the case of 2,4-dichloropyrimidines, Suzuki coupling reactions typically show a regioselective preference for substitution at the C4 position. mdpi.com Microwave-assisted Suzuki couplings have been developed as a highly efficient method, allowing for rapid synthesis of C4-substituted pyrimidines with very low catalyst loading. mdpi.com The reactivity order of halogens in these couplings is generally I > Br > OTf >> Cl. libretexts.org Despite the lower reactivity of chlorine, successful couplings can be achieved using bulky, electron-rich phosphine ligands and suitable bases. libretexts.orgnih.gov While palladium is the most common catalyst, other metals like copper have also been employed for coupling reactions of related pyrrolo[2,3-d]pyrimidine systems. tandfonline.com

Coupling ReactionTypical CatalystCommon NucleophileKey Feature
Suzuki-MiyauraPd(PPh₃)₄, Pd(dppf)Cl₂Aryl/Heteroaryl Boronic AcidsPreferential C4 substitution. mdpi.com
NegishiPd/IPrOrganozinc reagentsAllows installation of heteroaryl and alkyl groups. nih.gov
KumadaPd/IPrGrignard reagents (Organomagnesium)Effective for installing groups like 2-pyridyl. nih.gov
Copper-CatalyzedCuITerminal AlkynesProvides a more economical alternative to palladium. tandfonline.com

Achieving selective substitution is key to the synthetic utility of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The inherent higher reactivity of the C4 position allows for selective monosubstitution under controlled conditions. For instance, in Suzuki reactions, using a stoichiometric amount (e.g., 1.2 equivalents) of the boronic acid at moderate temperatures (60–70°C) can lead to the formation of the 4-substituted product, leaving the chlorine at C2 intact.

Subsequent reaction of the resulting 2-chloro-4-aryl-7H-pyrrolo[2,3-d]pyrimidine with a different nucleophile allows for the synthesis of disubstituted compounds with different groups at the C2 and C4 positions. If disubstitution with the same nucleophile is desired, using an excess of the nucleophile (e.g., 2.4 equivalents of boronic acid) and typically higher temperatures will drive the reaction to completion, yielding the 2,4-disubstituted product. It has been noted that protection of the N7 position can sometimes decrease the regioselectivity of these coupling reactions.

Amination Reactions with Diverse Amine Nucleophiles

Functionalization at the Pyrrole (B145914) Nitrogen (N7)

The nitrogen atom at the N7 position of the pyrrole ring is nucleophilic and can be readily functionalized, most commonly through alkylation or protection reactions. This step is often necessary to prevent side reactions or to introduce specific functionalities that can influence the molecule's biological activity or properties.

Alkylation at N7 is typically achieved by treating the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with an alkyl halide (such as benzyl (B1604629) bromide or 4-nitrobenzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in an anhydrous solvent such as acetonitrile. mdpi.com Another common strategy is to protect the N7-H to enhance solubility or modulate reactivity during subsequent steps. A frequently used protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the starting material with di-tert-butyl dicarbonate. This protection strategy has been employed in synthetic routes towards 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

C-H Functionalization Strategies on the Pyrrolo[2,3-d]pyrimidine Core

Direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical approach to introduce molecular complexity. For the 2,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, C-H functionalization at the C5 and C6 positions of the pyrrole ring has been a subject of significant interest.

Direct Acetoxylation

A notable advancement in the C-H functionalization of pyrrolo[2,3-d]pyrimidine derivatives is the development of a direct acetoxylation method. rsc.org This process, which introduces an acetoxy group onto the C(sp²) carbon of the pyrrole ring, is achieved through a highly regioselective, one-pot reaction. rsc.orgresearchgate.net Significantly, this transformation is carried out under transition-metal-free conditions, utilizing sodium iodide (NaI). rsc.orgresearchgate.net The methodology has proven to be efficient, yielding a variety of acetoxylated pyrrolo[2,3-d]pyrimidines in good to excellent yields. rsc.org The practicality of this protocol has been demonstrated through gram-scale synthesis, highlighting its potential for larger-scale applications. rsc.orgresearchgate.net

In a related palladium-catalyzed approach, the acyloxylation of pyrrolo[2,3-d]pyrimidine derivatives has also been reported. rsc.org This method leverages the inherent reactivity of the pyrrolo[2,3-d]pyrimidine core, which acts as a directing group. rsc.org By adjusting the solvent, a variety of monoacyloxylated products can be obtained under mild conditions. rsc.org

Introduction of Formyl and Nitrile Groups

The introduction of formyl and nitrile groups onto the pyrrolo[2,3-d]pyrimidine core represents another key C-H functionalization strategy. While direct formylation and nitrilation of this compound are not extensively detailed in the provided context, the broader reactivity of the pyrrole ring suggests the feasibility of such transformations. For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich heterocyclic systems like pyrroles, which could potentially be applied to the pyrrolo[2,3-d]pyrimidine scaffold. rsc.org

Hydrazine (B178648) Reactivity and Derivatives Formation

The reaction of this compound with hydrazine and its derivatives is a versatile route to a variety of nitrogen-containing heterocyclic compounds. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution by hydrazine.

For example, treatment of a related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative with hydrazine hydrate (B1144303) in ethanol (B145695) leads to the formation of the corresponding 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidine. google.com This hydrazino derivative can then undergo condensation reactions with aldehydes or isatins to produce hydrazones. google.com Similarly, the reaction of ester derivatives of pyrrolo[2,3-d]pyrimidines with hydrazine hydrate can yield hydrazides, which are valuable intermediates for the synthesis of more complex molecules. nih.gov The conditions of the hydrazinolysis, such as the molar ratio of hydrazine and the reaction time, can influence the outcome of the reaction. researchgate.net

Mechanistic Insights into Biological Activity and Molecular Interactions of 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Modulation of Specific Enzyme Activities by Pyrrolo[2,3-d]pyrimidine Scaffolds

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated a broad range of inhibitory activities against various enzymes, playing crucial roles in both eukaryotic and prokaryotic systems. Their versatility as a foundational structure allows for chemical modifications that can be tailored to achieve desired potency and selectivity against specific targets.

The primary mechanism by which 7H-pyrrolo[2,3-d]pyrimidine derivatives exert their biological effects is through the inhibition of protein kinases. nih.govnih.gov These enzymes are critical components of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The pyrrolo[2,3-d]pyrimidine core serves as an effective anchor for positioning various substituents that can enhance binding affinity and selectivity for the target kinase. nih.gov

A predominant mechanism of action for 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is ATP-competitive inhibition. nih.gov These inhibitors are designed to bind to the ATP-binding pocket of kinases, directly competing with the endogenous ATP substrate. umn.edu By occupying this site, they block the transfer of a phosphate (B84403) group from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity. umn.edu

The structural basis for this competitive inhibition lies in the ability of the pyrrolo[2,3-d]pyrimidine scaffold to form key hydrogen bonds with the hinge region of the kinase, mimicking the interactions of the adenine (B156593) ring of ATP. mdpi.com For instance, the pyrrolo[2,3-d]pyrimidine core of certain inhibitors can form two hydrogen bonds with hinge residues, such as with GLU903 and LEU905 in JAK3. mdpi.com Similarly, in Bruton's tyrosine kinase (BTK), the scaffold can form hinge hydrogen bonds with key residues like GLU475 and MET477. mdpi.com These interactions are crucial for anchoring the inhibitor within the active site, allowing other parts of the molecule to form additional favorable interactions that enhance potency and selectivity. nih.gov

The target specificity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is a critical aspect of their development as therapeutic agents. While the core scaffold provides a general affinity for the kinase ATP-binding site, the substituents on the ring system are instrumental in determining the selectivity for specific kinases. nih.gov In vitro enzymatic assays are routinely used to evaluate the inhibitory potency (often expressed as IC50 values) and selectivity profiles of these compounds against a panel of kinases.

For example, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were evaluated for their inhibitory effects on EGFR, VEGFR-2, Her2, and CDK2. nih.gov One compound from this series, compound 5k, demonstrated potent inhibition against these kinases with IC50 values ranging from 40 to 204 nM. nih.gov Another study focused on developing selective RET kinase inhibitors from a pyrrolo[2,3-d]pyrimidine scaffold, where analogs were tested against a panel of tyrosine kinases to assess their selectivity. nih.gov

Inhibitory Activity of Selected 7H-Pyrrolo[2,3-d]pyrimidine Derivatives Against Various Kinases
CompoundTarget KinaseIC50 (nM)
Compound 5kEGFR79
Her240
VEGFR2Not specified
CDK2Not specified
Compound 24 (AS1810722)STAT6Potent Inhibition
Compound 12Mps129

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors targeting a wide range of kinase families implicated in various diseases.

Janus Kinases (JAKs): Derivatives of this scaffold have been developed as potent inhibitors of JAKs. For example, the pyrrolo[2,3-d]pyrimidine core of one such inhibitor forms crucial hydrogen bonds within the ATP-binding pocket of JAK3. mdpi.com

Bruton's Tyrosine Kinase (BTK): The pyrrolo[2,3-d]pyrimidine core is also found in inhibitors of BTK, where it forms key hydrogen bonds with residues in the hinge region of the kinase. mdpi.com

Monopolar spindle 1 (Mps1): A new class of Mps1 inhibitors with a 7H-pyrrolo[2,3-d]pyrimidine structure has been designed. One compound, designated as 12, was identified as a potent Mps1 inhibitor with an IC50 of 29 nM. nih.gov

VEGFR-2 and EGFR: Several studies have reported the development of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net For instance, compound 5k showed significant inhibitory activity against both EGFR and VEGFR2. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been utilized in the design of selective type-II inhibitors for LRRK2, a kinase associated with Parkinson's disease. nih.gov These inhibitors were developed by fusing the pyrrolo[2,3-d]pyrimidine moiety with DFG-out binding elements. nih.gov

Beyond their role as kinase inhibitors in eukaryotes, derivatives of the broader pyrrolo-pyrimidine family have been investigated for their antibacterial properties by targeting essential bacterial proteins. One such target is the Filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a central role in the formation of the Z-ring at the division site. mdpi.com

Inhibition of FtsZ polymerization disrupts the cell division process, leading to bacterial cell death, making it an attractive target for the development of new antibiotics. nih.govmdpi.com While the specific compound "2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine" is not directly implicated as an FtsZ inhibitor in the provided context, the broader class of compounds targeting FtsZ highlights the potential for developing pyrrolo[2,3-d]pyrimidine derivatives with antibacterial activity. Virtual screening and subsequent bioassays have identified compounds that inhibit FtsZ, demonstrating the viability of this approach. nih.gov

Kinase Inhibition Mechanisms

Receptor Binding and Ligand Design Principles

The design of potent and selective 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors relies on a deep understanding of the interactions between the ligand and the target protein's binding site. The core scaffold's ability to act as an ATP mimic is a foundational principle. rsc.org Structure-activity relationship (SAR) studies are crucial in guiding the optimization of these inhibitors.

Key ligand design principles include:

Scaffold Hopping: Utilizing the 7H-pyrrolo[2,3-d]pyrimidine core as a replacement for other heterocyclic systems to improve properties. nih.gov

Introduction of Specific Substituents: The addition of various functional groups to the core scaffold is a primary strategy to enhance binding affinity and selectivity. For example, the incorporation of halogen atoms can increase potency. nih.gov

Exploitation of Specific Pockets: Designing substituents that can occupy and interact with specific sub-pockets within the ATP-binding site can significantly improve selectivity. nih.gov

Covalent Inhibition: In some cases, inhibitors are designed to form a covalent bond with a specific residue in the target protein, leading to irreversible inhibition. This has been explored with 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting Itk. nih.gov

Histamine (B1213489) H3 Receptor Ligand Derivatization and Binding Affinity Studies

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop ligands for the Histamine H3 receptor (H3R), a G-protein coupled receptor primarily expressed in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.govwikipedia.orgwikipedia.org Synthetic efforts have explored the derivatization of this core to optimize binding affinity.

In one study, a series of twelve novel H3R ligands based on the pyrrolo[2,3-d]pyrimidine framework were synthesized and evaluated. nih.gov The combination of this scaffold with rigidized aliphatic amines as "warheads" resulted in compounds with selective activity at the H3 receptor. Binding affinities were determined through radioligand displacement assays, with the most potent compound demonstrating a pKi value of 6.90. nih.gov

Structure-activity relationship (SAR) studies from this work provided key insights. A bipiperidine motif in the "warhead" region of the molecule conferred higher binding affinity compared to piperazine (B1678402) or morpholine (B109124) motifs. Furthermore, the incorporation of a naphthyl moiety in another region of the molecule increased affinity relative to a phenyl derivative. nih.gov These findings underscore the importance of specific structural features in achieving potent H3R binding.

Binding Affinities of Pyrrolo[2,3-d]pyrimidine Derivatives at H3R

Compound FeatureRelative Binding AffinityReference
Bipiperidine WarheadHigher nih.gov
Piperazine/Morpholine WarheadLower nih.gov
Naphthyl MoietyHigher nih.gov
Phenyl MoietyLower nih.gov

Purine (B94841) Mimicry and Interaction with Nucleotide Metabolism Pathways

The 7H-pyrrolo[2,3-d]pyrimidine structure is also known as a 7-deazapurine, highlighting its structural similarity to endogenous purines like adenine. mdpi.comnih.gov This purine-like scaffold is a key feature that allows these compounds to function as ATP-competitive inhibitors of various kinases. nih.gov By mimicking adenine, the core of adenosine (B11128) triphosphate (ATP), these derivatives can fit into the nucleotide-binding pocket of enzymes that utilize ATP.

For example, in studies of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, the pyrrolo[2,3-d]pyrimidine moiety was observed to occupy the adenine region of the ATP binding site. nih.gov Specific hydrogen bond interactions between the pyrimidine (B1678525) ring of the inhibitor and amino acid residues in the hinge region of the kinase (such as Cys917 and Glu915) anchor the molecule, effectively blocking the binding of ATP and inhibiting enzyme activity. nih.gov This mechanism of action, competing with ATP, is a common theme for many kinase inhibitors derived from this scaffold and is fundamental to their role in disrupting cellular signaling. nih.govmdpi.com

Modulation of Cellular Signaling Pathways (in vitro cellular studies)

Derivatives of this compound have demonstrated the ability to profoundly modulate cellular signaling pathways, primarily through the inhibition of key protein kinases. These interactions disrupt downstream signaling events, leading to significant impacts on cell behavior.

Impact on Cell Proliferation and Apoptosis Mechanisms

A significant outcome of the modulation of signaling pathways by these compounds is the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). This has been a major focus in the development of anticancer agents.

A study on newly synthesized pyrrolo[2,3-d]pyrimidine derivatives bearing chloro-substituents showed potent cytotoxic effects against the MCF7 breast cancer cell line. researchgate.net Mechanistic investigations revealed that these compounds induce apoptosis by altering the levels of key regulatory proteins. Specifically, treatment of MCF7 cells led to an increase in the pro-apoptotic proteins Caspase 8 and BAX, alongside a significant decrease in the anti-apoptotic protein Bcl2. researchgate.net Furthermore, these compounds were found to cause cell cycle arrest at the G1/S checkpoint, preventing the cells from progressing through the division cycle. researchgate.net

Another study on a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivative, compound 5k, also demonstrated its ability to induce apoptosis in HepG2 liver cancer cells. This was accompanied by a notable increase in the pro-apoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity. nih.gov Similarly, other research has shown that 7-H-pyrrolo[2,3-d]pyrimidine derivatives can suppress the proliferation of glioma and gastric cancer cells by inducing apoptosis, characterized by chromatin condensation and the activation of caspases. nih.govajol.info

Effect of Pyrrolo[2,3-d]pyrimidine Derivatives on Apoptotic Proteins

Compound SeriesCell LineEffect on Pro-Apoptotic Proteins (Caspases, BAX)Effect on Anti-Apoptotic Proteins (Bcl2)Reference
Dichloro-pyrrolo[2,3-d]pyrimidinesMCF7Increase in Caspase 8 and BAXDecrease researchgate.net
Compound 5kHepG2Increase in Caspase-3 and BAXDecrease nih.gov
7-HPPDGastric Cancer CellsIncrease in CaspasesNot Reported nih.gov

Disruption of Signal Transduction Cascades

The primary mechanism by which 7H-pyrrolo[2,3-d]pyrimidine derivatives exert their cellular effects is through the direct inhibition of protein kinases, which are pivotal components of signal transduction cascades. The versatility of the scaffold allows for its adaptation to target a wide array of kinases.

Kinase Targets:

VEGFR-2: Derivatives with a 6-(2,4-dichlorophenylmethyl) substitution have been synthesized as inhibitors of VEGFR-2, a key regulator of angiogenesis. nih.gov

STAT6: Optimization of the pyrrolo[2,3-d]pyrimidine core has led to potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a transcription factor in the interleukin-4 (IL-4) signaling pathway, making it a target for allergic diseases. researchgate.netdocumentsdelivered.comnih.gov

Itk: The scaffold has been used to develop selective and irreversible covalent inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a potential target for inflammatory and autoimmune diseases. nih.gov

PAK4: The inhibitory mechanisms of derivatives against p21-activated kinase 4 (PAK4), which is overexpressed in various cancers, have been investigated at a molecular level. nih.govmdpi.com

CSF1R: Pyridine-based analogs have been designed as inhibitors of Colony-stimulating factor 1 receptor (CSF1R), a validated target in drug discovery. mdpi.com

Multi-Kinase Inhibition: Certain derivatives have shown the ability to inhibit multiple kinases simultaneously. For instance, compound 5k demonstrated potent activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov

This ability to target multiple, distinct signaling pathways highlights the broad therapeutic potential of compounds derived from the this compound core.

Structure-Activity Relationship (SAR) Studies for Molecular Efficacy

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, extensive SAR studies have been conducted to elucidate the impact of various substituents at different positions on the core scaffold.

Positional Scanning of Substituents for Enhanced Activity

Systematic modification of the pyrrolo[2,3-d]pyrimidine scaffold has yielded critical data on how different functional groups at specific positions influence biological activity.

For VEGFR-2 inhibitors, variations of the substituent on the 4-anilino moiety significantly affected inhibitory activity against both VEGFR-2 and EGFR. The presence of a 2-NH2 group on the pyrimidine ring was found to be important, as it can provide an additional hydrogen bond in the hinge region of receptor tyrosine kinases. nih.gov

In the development of Itk inhibitors, SAR studies revealed that placing an appropriate substitution group at a specific hydration site within the ATP binding pocket was crucial for achieving selectivity. The use of a saturated heterocyclic ring as a linker to a reactive group was also a key design element for potent and selective inhibition. nih.gov

For CSF1R inhibitors, a series of analogs were synthesized with fragments of the known drug Pexidartinib placed at the C4, C5, and C6 positions of the pyrrolopyrimidine scaffold. This "scaffold hopping" and molecular hybridization approach led to the identification of a potent inhibitor, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which showed low-nanomolar enzymatic activity and favorable properties. mdpi.com

Studies on 2,6-disubstituted 7-deazapurine ribonucleosides also contribute to the understanding of SAR, showing how different aryl and hetaryl groups at positions 2 and 6 influence cytotoxic activity. researchgate.net These examples demonstrate that the biological efficacy of the 7H-pyrrolo[2,3-d]pyrimidine core can be finely tuned by strategic positional scanning and the introduction of diverse chemical moieties.

Elucidation of Key Pharmacophoric Features

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a crucial pharmacophore in the development of various targeted therapies. researchgate.net Its structural similarity to adenine allows it to function as a hinge-binder in the ATP-binding site of many kinases. acs.org The core pharmacophoric features of 7H-pyrrolo[2,3-d]pyrimidine derivatives are centered around the bicyclic core, which provides a foundation for diverse substitutions that modulate biological activity.

Key pharmacophoric elements include:

The Pyrrolo[2,3-d]pyrimidine Core: This nitrogen-containing heterocyclic system is essential for interacting with the hinge region of kinases, typically forming one or more hydrogen bonds that anchor the inhibitor in the active site.

Substituents at the C2 and C4 Positions: The C2 and C4 positions of the pyrimidine ring are frequently substituted to enhance potency and selectivity. For instance, in a series of STAT6 inhibitors, substitutions at the C2 and C4 positions were found to be critical for activity. documentsdelivered.com Modifications at these positions can introduce additional interactions with the target protein, such as van der Waals forces or hydrogen bonds.

The specific nature and arrangement of these substituents are critical in defining the pharmacophore for a particular biological target. For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, specific molecular features on the pyrrolo-pyrimidine nucleus were identified as crucial for inhibitory activity through QSAR studies. nih.gov

Correlation of Structural Modifications with Molecular Recognition and Inhibition Potency

The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds against various targets.

For a series of Mps1 inhibitors, SAR analysis revealed that specific modifications to the 7H-pyrrolo[2,3-d]pyrimidine scaffold led to a potent inhibitor with an IC50 of 29 nM. nih.gov In another study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives, it was found that halo-substituted compounds displayed moderate activity against HeLa and MCF-7 cell lines, while substitution at the N-aryl group was crucial for the inhibition of certain cancer cell lines. mdpi.com

A study on multi-targeted kinase inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold highlighted the impact of halogen atoms on the phenyl ring. nih.gov The presence of chlorine and fluorine at the 2-position of a phenyl ring was found to enhance activity against the tested cancer cell lines. nih.gov The position and number of halogen atoms also significantly influenced the inhibitory activity. nih.gov

The following table summarizes the structure-activity relationships for a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(substituted-benzylidene)benzohydrazide derivatives against the HepG2 cancer cell line. nih.gov

CompoundSubstitution on Benzylidene RingIC50 (µM) against HepG2
5aUnsubstituted43.15
5e2-Chloro29.14
5h2-Fluoro33.18
5l2-Hydroxy, 5-Bromo38.15
5k3,4-Dichloro31.12
5m3-Trifluoromethyl34.11

Computational Chemistry and Molecular Modeling for Binding Affinity Prediction and Mechanistic Elucidation

Computational methods are powerful tools for understanding the interactions between 7H-pyrrolo[2,3-d]pyrimidine derivatives and their biological targets, guiding the design of more potent and selective inhibitors.

Molecular Docking and Dynamics Simulations

Molecular docking studies have been widely used to predict the binding modes of 7H-pyrrolo[2,3-d]pyrimidine derivatives within the active sites of their target proteins. For instance, docking simulations of novel pyrrolo[2,3-d]pyrimidine-isatin hybrids were performed to investigate their interactions with various protein kinases. researchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interactions over time. In a study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as p21-activated kinase 4 (PAK4) inhibitors, MD simulations were used to investigate the binding modes and inhibitory mechanisms. nih.gov The results showed that the inhibitors had strong interactions with the hinge region and β-sheets of the kinase. nih.gov MD simulations can also reveal conformational changes in the protein upon ligand binding and provide insights into the stability of the ligand-protein complex.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the electronic properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives. These calculations can provide insights into the molecule's geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity and interaction with biological targets.

In a study of medicinally important pyrrolo[2,3-d]pyrimidines, DFT/TD-DFT calculations with the B3LYP/6-311G++ level of theory were used to analyze the optimized geometry and HOMO-LUMO energy of the synthesized compounds. researchgate.nettandfonline.com Such calculations can help in understanding the electronic basis of the observed structure-activity relationships. For instance, the electrostatic potential of the molecule can be mapped to identify regions that are likely to engage in electrostatic interactions with the target protein.

X-ray Crystallographic Studies of Ligand-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of ligands bound to their target proteins, offering definitive evidence of the binding mode and key molecular interactions. The crystal structure of a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold bound to Monopolar Spindle 1 (Mps1) kinase guided the design and optimization of potent and orally active inhibitors. acs.org

In another example, the X-ray co-crystal structure of a pyrrolo[2,3-d]pyrimidine derivative in complex with Colony-Stimulating Factor 1 Receptor (CSF1R) revealed that the inhibitor binds to the DFG-out inactive conformation of the kinase. nih.gov This structural information is invaluable for structure-based drug design, enabling the rational design of new derivatives with improved affinity and selectivity. The detailed interactions observed in the crystal structure can be used to refine computational models and guide further synthetic efforts.

Exploration of Potential Academic and Non Clinical Applications

Role in Pre-Clinical Drug Discovery as a Lead Compound or Scaffold for Optimization

While specific studies on 2,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a lead compound are not prominent in the available literature, the broader pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of preclinical drug discovery, especially in oncology and inflammation. nih.govresearchgate.net Derivatives have been synthesized and evaluated as potent inhibitors against a wide range of protein kinases. nih.govx-mol.net

The strategic value of a dichlorinated pyrrolo[2,3-d]pyrimidine lies in the differential reactivity of its chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than a chlorine at the 2-position. acs.org This differential reactivity allows for sequential and regioselective introduction of different substituents. Chemists can first replace the more reactive chlorine and then modify the second position, creating a diverse array of molecules from a single starting block.

Theoretically, this compound would serve as a valuable scaffold for optimization. By selectively substituting the chlorine atoms at the C2 and C6 positions with various amines, aryl groups, or other functional moieties, medicinal chemists could systematically explore the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties against a specific biological target. This approach has been successfully used with isomers like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine to develop potent kinase inhibitors. nbinno.com

Table 1: Examples of Biological Targets for the Pyrrolo[2,3-d]pyrimidine Scaffold

Target Class Specific Examples Therapeutic Area
Kinases JAK3, EGFR, VEGFR-1, PDGFR-β, FAK Cancer, Inflammation, Autoimmune Disorders
Other Enzymes HDAC, IKKs, NIK Cancer, Inflammation

Development of Biochemical Probes and Chemical Tools for Fundamental Biological Research

Biochemical probes are essential tools for studying the function of proteins and exploring biological pathways. The pyrrolo[2,3-d]pyrimidine scaffold is well-suited for creating such probes. For instance, by incorporating a reactive group (a "warhead") onto the scaffold, researchers can design covalent inhibitors that bind irreversibly to a target protein. This has been demonstrated in the development of selective covalent inhibitors for Interleukin-2-inducible T-cell kinase (Itk), a potential drug target for inflammatory diseases.

The this compound isomer is a conceptually ideal starting point for such probes. One of the chloro-positions could be substituted with a moiety that provides binding affinity and selectivity for a target protein. The second chloro-position could then be used as a handle to attach a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) or a reactive group for covalent labeling. Such a tool would allow researchers to visualize the target protein within cells, pull it out of complex mixtures for identification, or study its activity in real-time.

Conceptual Applications in Agrochemical Development (e.g., herbicides, fungicides)

Although direct research on this compound in agrochemicals is not documented, the biological activity of related heterocyclic compounds suggests potential applications. The purine (B94841) and pyrimidine (B1678525) families, to which this scaffold belongs, are fundamental to the biology of all organisms. Molecules that interfere with pathways involving these structures can have potent effects, making them candidates for herbicides or fungicides.

For example, if a specific kinase or enzyme is essential for the growth of a particular weed or fungus but is absent or significantly different in crop plants, a selective inhibitor based on the pyrrolo[2,3-d]pyrimidine scaffold could be developed. The dichlorinated nature of the starting material would facilitate the synthesis of a wide range of derivatives to screen for herbicidal or fungicidal activity and to optimize for selectivity, ensuring it does not harm the desired crops.

Exploration in Materials Science Research (e.g., coatings, polymers, fluorescence)

The exploration of pyrrolo[2,3-d]pyrimidines in materials science is an emerging area with less documentation than its pharmaceutical applications. However, heterocyclic aromatic compounds are known to possess interesting photophysical properties. While the specific fluorescent properties of this compound are not reported, related heterocyclic systems like diketopyrrolopyrroles (DPP) are known for their strong fluorescence and are used in developing organic dyes and pigments.

Conceptually, the this compound core could be functionalized to create novel materials. The two reactive chlorine sites provide handles to incorporate the scaffold into a polymer backbone or to attach functional groups that could tune its electronic or optical properties. Such derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes in materials diagnostics.

Emerging Research Directions and Future Perspectives in Pyrrolo[2,3-d]pyrimidine Chemistry

The future of pyrrolo[2,3-d]pyrimidine chemistry remains vibrant, with several exciting research directions. benthamdirect.comnih.gov The continued success of this scaffold in targeting kinases will drive further exploration against both established and novel enzyme targets. x-mol.net

Key Future Perspectives:

Targeting New Disease Areas: While heavily focused on cancer and inflammation, the scaffold's versatility allows for its application in neurodegenerative diseases, infectious diseases, and metabolic disorders. benthamdirect.comresearchgate.net For example, derivatives have shown potential as antibacterial agents. nih.govmdpi.com

Development of Dual-Inhibitors: There is growing interest in designing single molecules that can inhibit multiple targets. The pyrrolo[2,3-d]pyrimidine scaffold has been used to develop dual inhibitors, such as those targeting both JAK and HDAC enzymes, which could offer synergistic therapeutic effects. researchgate.net

RNA Epigenetics: The structural similarity to purines makes 7-deazapurine analogs like this compound intriguing candidates for targeting enzymes involved in RNA modification, a rapidly growing field with implications for cancer therapy. acs.orgacs.org

Novel Synthetic Methodologies: As the demand for these scaffolds grows, so does the need for more efficient and environmentally friendly synthesis methods. Research into new catalytic processes and reaction conditions will continue to be a priority. benthamdirect.comresearchgate.net

The 2,6-dichloro isomer, with its unique substitution pattern, represents an underexplored region of the vast chemical space of pyrrolo[2,3-d]pyrimidines. Future synthetic and screening efforts may yet uncover specific and potent biological activities or material properties for derivatives of this particular scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution reactions. For example, 2,6-dichloro derivatives serve as scaffolds for introducing substituents at reactive positions. A common method involves refluxing the dichloro precursor with amines or morpholine in ethanol under basic conditions (e.g., trimethylamine) for 10–12 hours . Purification steps include solvent evaporation, aqueous workup (e.g., NH4_4OH addition), and recrystallization from methanol or isopropanol. Reaction optimization focuses on:

  • Solvent selection : Polar aprotic solvents (e.g., isopropanol) improve nucleophilic substitution efficiency.
  • Temperature control : Reflux conditions (~80°C) balance reaction rate and side-product minimization.
  • Stoichiometry : A 3:1 molar ratio of amine to dichloro precursor ensures complete substitution .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • 1^1H/13^13C NMR : Assigns substituent positions and confirms substitution patterns. For example, aromatic protons in the pyrrolo-pyrimidine ring appear at δ 8.2–6.7 ppm, with NH signals near δ 11.7 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights (e.g., [M+H]+^+ for C6_6H4_4Cl2_2N3_3: calc. 188.01, observed 188.01) .
  • Melting Point Analysis : Confirms purity (e.g., derivatives often melt between 180–250°C) .

Advanced Research Questions

Q. How does substitution at the C4 and C6 positions influence kinase inhibitory activity?

Structure-activity relationship (SAR) studies reveal:

  • C4 position : Substitution with morpholine or aryl amines enhances binding to kinase hinge regions (e.g., CHK1 inhibition IC50_{50} values range from 0.684 μM for optimized purine analogues) .
  • C6 position : Chlorine atoms improve electrophilicity, facilitating interactions with catalytic lysine residues in kinases like FAK .
  • Selectivity : Bulky substituents at C4 reduce off-target effects. For example, 2,6-disubstituted purines show higher CHK1 selectivity than pyrrolo-pyrimidines .

Table 1 : Representative CHK1 Inhibitory Activities

Compound TypeSubstituentsIC50_{50} (μM)Selectivity vs. Other Kinases
Purine analogue (3l)6-Morpholine, 2-Cl0.684High for CHK1
Pyrrolo-pyrimidine4-Aniline, 2,6-Cl>10Moderate
Data from CHK1 inhibition assays .

Q. What biochemical assays are used to evaluate kinase inhibition mechanisms?

  • Enzyme-Linked Immunosorbent Assay (ELISA) : Measures ATP competition in kinase binding pockets.
  • Cellular Proliferation Assays : Correlate IC50_{50} values with anti-cancer activity (e.g., GI50_{50} in μM ranges for cancer cell lines) .
  • Western Blotting : Tracks downstream signaling (e.g., phosphorylation of checkpoint proteins like CDC25C) .

Q. How can selectivity for specific kinases (e.g., CHK1 vs. FAK) be enhanced?

Strategies include:

  • Computational Docking : Identifies steric clashes with non-target kinases (e.g., FAK’s larger ATP pocket accommodates bulkier substituents than CHK1) .
  • Fragment-Based Design : Incorporates hinge-binding motifs (e.g., 7H-pyrrolo[2,3-d]pyrimidine scaffolds) to exploit unique kinase conformations .
  • Proteomic Profiling : Screens against kinase panels to eliminate off-target hits .

Q. How should researchers address contradictions in reported inhibitory activities across studies?

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration, enzyme isoforms). For example, purine analogues may outperform pyrrolo-pyrimidines in CHK1 due to divergent binding modes .
  • Control Experiments : Validate using standardized kinase assays (e.g., KinomeScan) to ensure reproducibility .

Q. Methodological Notes

  • Synthetic Optimization : Vary reaction times (12–48 hours) and solvents (e.g., DMF vs. ethanol) to improve yields .
  • Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs) to resolve spectral overlaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.